molecular formula C16H14N2O B1335483 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881041-64-1

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1335483
M. Wt: 250.29 g/mol
InChI Key: XVTGUFQZHCNDGV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This particular derivative is characterized by the presence of a 3,4-dimethylphenyl group and a formyl group at specific positions on the imidazo[1,2-a]pyridine core.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines, which can be performed at room temperature without the need for transition metals. This method typically uses 2-amino-4-methylpyridine, an aldehyde (such as 2-phenylacetaldehyde), and N-iodosuccinimide, followed by cyclization with a saturated aqueous solution of NaHCO3 to yield the desired product . Another method utilizes a multicomponent cascade reaction, which can be followed by Suzuki coupling and a multicomponent cyclization reaction to synthesize N-fused imidazole derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be characterized using various analytical techniques such as 2D NMR, IR, and high-resolution mass analysis . Additionally, DFT calculations can be performed to understand the structure, bonding, and band gap of the molecules .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, they can react with different aryl ketones in the presence of a catalytic amount of KOH to yield propenones, which can then be cyclized with urea or thiourea to afford pyrimidinones or pyrimidinthiones . They can also participate in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their substitution patterns. These compounds can exhibit interesting photophysical responses, such as strong positive solvatochromism in the emission spectra, indicating a polar excited state due to efficient charge migration . They can also show fluorescence emission in a range of wavelengths, with quantum yields that are improved compared to monosubstituted compounds . The thermal, electrochemical, and morphological stability of these compounds can be explored using cyclic voltammetry, thermogravimetric analysis, and AFM methods .

Scientific Research Applications

Synthesis and Biological Study

  • Synthesis Process : This compound is synthesized through multi-step reactions involving reactions with different aryl ketones and cyclization with urea and thiourea (Ladani et al., 2009).
  • Biological Applications : The synthesized compounds exhibit antimicrobial properties, showing both antibacterial and antifungal activities (Joshi et al., 2012).

Chemical Reactions and Catalysis

  • Catalytic Reactions : Synthesis of this compound involves water-mediated hydroamination and silver-catalyzed aminooxygenation, producing carbaldehydes in moderate to good yields (Mohan et al., 2013).

Applications in Organic Frameworks

  • Lanthanide Metal-Organic Frameworks : Compounds related to 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde have been used to synthesize lanthanide(III)-organic frameworks with potential applications in fluorescence sensing of chemicals like benzaldehyde (Shi et al., 2015).

Synthesis of Imidazo[1,2-a]pyridines and Related Compounds

  • Efficient Synthesis Methods : Various efficient methods for the synthesis of related imidazo[1,2-a]pyridines have been developed, such as the use of copper-catalyzed nucleophilic addition and one-pot reactions involving Sonogashira coupling/Alkyne–Carbonyl Metathesis (Baig et al., 2017).

Biological Activity Studies

  • Antimicrobial Activity : The derivatives of this compound have shown strong antimicrobial activity, particularly against fungal species, underscoring their potential as antimicrobial agents (Al-Lami et al., 2018).

Future Directions

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They are used in several clinically used drugs . Therefore, future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core to improve the ecological impact of the classical schemes .

properties

IUPAC Name

2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-6-7-13(9-12(11)2)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTGUFQZHCNDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

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